molecular formula C13H19N3O B3195198 N-Benzoyl-N'-(N-methyl-piperidin-4-yl)-hydrazine CAS No. 88858-10-0

N-Benzoyl-N'-(N-methyl-piperidin-4-yl)-hydrazine

Cat. No. B3195198
CAS RN: 88858-10-0
M. Wt: 233.31 g/mol
InChI Key: NNALKJUMRUSNQD-UHFFFAOYSA-N
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Patent
US04841047

Procedure details

272 g (2 mol) of benzoic acid hydrazide are added to 1500 ml of methanol with stirring. Over 1 hour, 226 g (2 mol) of 1-methyl-4-piperidinone are then added dropwise at a temperature of 30° C. Slight cooling is necessary. The reaction mixture is stirred for half an hour at 30° C. and then for a further 1 hour at 60° C. The solution is then cooled to 0° C. and over a period of 2 hours 68 g (1.8 mol) NaBH4 is added using a spatula (strong foaming). Towards the end of the addition the mixture is warmed to room temperature. The solvent is evaporated off using a rotary evaporator and to the residue 900 g ice and 1000 ml dichloromethane are added with stirring. The organic phase is separated using a separating funnel and the aqueous phase is shaken twice with 300 ml dichloromethane in each case. The combined organic fractions are dried over MgSO4, the dichloromethane evaporated off and the residue recrystallized in 1 liter of isopropanol with the addition of 10 g active charcoal. The reaction product is dried in a drying cupboard at 50° C. in vacuo. (M.p. 149°-150° C.).
Quantity
272 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
226 g
Type
reactant
Reaction Step Two
Name
Quantity
68 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:9][NH2:10])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:11][N:12]1[CH2:17][CH2:16][C:15](=O)[CH2:14][CH2:13]1.[BH4-].[Na+]>CO>[C:1]([NH:9][NH:10][CH:15]1[CH2:16][CH2:17][N:12]([CH3:11])[CH2:13][CH2:14]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
272 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NN
Name
Quantity
1500 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
226 g
Type
reactant
Smiles
CN1CCC(CC1)=O
Step Three
Name
Quantity
68 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Slight cooling
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for half an hour at 30° C.
WAIT
Type
WAIT
Details
for a further 1 hour at 60° C
Duration
1 h
ADDITION
Type
ADDITION
Details
is added
ADDITION
Type
ADDITION
Details
Towards the end of the addition the mixture
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated off
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
ADDITION
Type
ADDITION
Details
to the residue 900 g ice and 1000 ml dichloromethane are added
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
STIRRING
Type
STIRRING
Details
the aqueous phase is shaken twice with 300 ml dichloromethane in each case
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions are dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the dichloromethane evaporated off
CUSTOM
Type
CUSTOM
Details
the residue recrystallized in 1 liter of isopropanol with the addition of 10 g active charcoal
CUSTOM
Type
CUSTOM
Details
The reaction product is dried in a drying cupboard at 50° C. in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)NNC1CCN(CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.